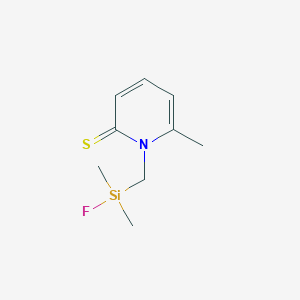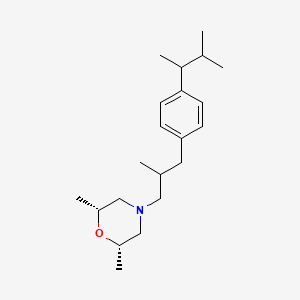
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine can be synthesized from 2,5-dimethoxybenzaldehyde through a series of chemical reactions. The process typically involves the bromination of 2,5-dimethoxybenzaldehyde to form 4-bromo-2,5-dimethoxybenzaldehyde, followed by reductive amination to yield the final product .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products Formed
Aplicaciones Científicas De Investigación
Mecanismo De Acción
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine exerts its effects primarily through partial agonism of the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors . This interaction leads to altered neurotransmission and the hallucinogenic effects associated with the compound . The exact molecular pathways involved are still under investigation, but it is known to influence various signaling cascades within the brain .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The parent compound with similar hallucinogenic properties.
3,4-Methylenedioxymethamphetamine (MDMA): Shares structural similarities and has psychoactive effects.
Lysergic acid diethylamide (LSD): Another well-known hallucinogen with different chemical structure but similar effects.
Uniqueness
1-(4-Bromo-2,5-dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenethylamine backbone, which contributes to its distinct pharmacological profile . Its partial agonism at serotonin receptors differentiates it from other hallucinogens that may act as full agonists or antagonists .
Propiedades
Número CAS |
634150-94-0 |
|---|---|
Fórmula molecular |
C10H14BrNO2 |
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
1-(4-bromo-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-6(12)7-4-10(14-3)8(11)5-9(7)13-2/h4-6H,12H2,1-3H3 |
Clave InChI |
JKOMOTQHGDWZAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1OC)Br)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)




![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)





